molecular formula C16H19NO2 B8392384 2-((1,1-Dimethylethoxycarbonyl)methyl)aminonaphthalene

2-((1,1-Dimethylethoxycarbonyl)methyl)aminonaphthalene

Cat. No.: B8392384
M. Wt: 257.33 g/mol
InChI Key: BGVABJOYYHZQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1,1-Dimethylethoxycarbonyl)methyl)aminonaphthalene is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 2-(naphthalen-2-ylamino)acetate

InChI

InChI=1S/C16H19NO2/c1-16(2,3)19-15(18)11-17-14-9-8-12-6-4-5-7-13(12)10-14/h4-10,17H,11H2,1-3H3

InChI Key

BGVABJOYYHZQQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-aminonaphthalene (985 mg, 6.8 mmol) in N,N-dimethylformamide (DMF) (50 mL) was added potassium carbonate (1.806 g, 13.6 mmol) and tert-butyl bromoacetate (1.4 mL, 9.9 mmol). The resulting reaction mixture was stirred at ambient temperature. After 24 hours, the reaction mixture was diluted with water (200 mL), then extracted by ethyl acetate (150 mL). The organic layer was separated and washed with water (3×100 mL), then dried over sodium sulfate. The solvent was evaporated in vacuo to afford a product as ann yellow oil. Purification of product by flash column on silica gel afforded 2-((1,1-dimethylethoxycarbonyl)methyl)aminonaphthalene (1.2 g).
Quantity
985 mg
Type
reactant
Reaction Step One
Quantity
1.806 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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